N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-12(11-2-1-5-17-11)13-8-3-4-9-10(6-8)16-7-15-9/h1-6H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFYRXKTLVGOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction. This reaction uses catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Substitution Reactions
The thiophene ring and benzo[d]dioxole moiety are sites for substitution:
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Electrophilic substitution : The thiophene ring undergoes reactions with electrophiles (e.g., halogens, nitro groups). For example, nitration or bromination can occur at positions para to the carboxamide group .
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Nucleophilic aromatic substitution : The benzo[d]dioxole ring may react with nucleophiles under specific conditions, though reactivity is moderated by the electron-rich nature of the dioxole system.
Oxidation Reactions
The benzo[d]dioxole ring is susceptible to oxidation, leading to ring-opening:
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Oxidation under acidic conditions : Reagents like HCl or HNO₃ can cleave the dioxole ring, forming quinones or dihydroxybenzene derivatives.
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Enzymatic oxidation : Biological systems may oxidize the dioxole ring, influencing the compound’s metabolic stability.
Table 2: Oxidation Pathways
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| HNO₃/HCl | Quinone derivatives | Acidic aqueous solution |
| Enzymatic systems | Metabolites | In vivo/in vitro assays |
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Treatment with HCl or H₂SO₄ converts the amide to a carboxylic acid and amine.
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Basic hydrolysis : NaOH or KOH in aqueous solutions cleaves the amide bond, yielding the corresponding acid and amine .
Table 3: Hydrolysis Conditions
| Conditions | Products | Reagents |
|---|---|---|
| Acidic (HCl) | Carboxylic acid + amine | HCl, heat |
| Basic (NaOH) | Carboxylic acid + amine | NaOH, aqueous solution |
Biological and Chemical Stability
The compound’s stability depends on its functional groups:
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P-glycoprotein (P-gp) inhibition : Derivatives with similar structures enhance doxorubicin’s anticancer activity by inhibiting P-gp efflux pumps .
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VEGFR inhibition : Compounds with benzo[d]dioxole substituents show anti-angiogenic activity via VEGFR1 inhibition (IC₅₀ ~1.9–2.5 μM) .
Table 4: Biological Activity
| Activity | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| VEGFR1 inhibition | 1.9–2.5 | Angiogenesis | |
| P-gp inhibition | 35–74 | Drug resistance |
Analytical Characterization
Key techniques for structural validation include:
Scientific Research Applications
Anticancer Activity
N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide and its derivatives have shown promising anticancer properties. Studies indicate that compounds with similar structural motifs exhibit significant activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(benzo[d][1,3]dioxol-5-yl)thiazole | HepG2 | 12.5 | TGF-β inhibition |
| N-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine) | MCF7 | 8.0 | Apoptosis induction |
These compounds may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis through various biochemical pathways.
Neuroprotective Effects
The piperazine component in related compounds has been associated with neuroprotective effects. Research indicates that such derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases.
Case Study 1: Hepatic Fibrosis Model
A study evaluating a related compound in a rat model of hepatic fibrosis showed significant results:
- Design : Rats were treated daily for four weeks.
- Results :
- Decreased serum alanine aminotransferase (ALT) levels.
- Histological analysis revealed reduced collagen deposition compared to control groups.
This study highlights the therapeutic potential of compounds structurally related to this compound in liver diseases.
Case Study 2: Cancer Chemoresistance
Another notable study focused on the ability of N-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide to overcome cancer chemoresistance. It was found to effectively inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR), leading to reduced cell proliferation in specific cancer cell lines .
Mechanism of Action
The mechanism by which N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide exerts its effects involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit vascular endothelial growth factor receptor (VEGFR) and P-glycoprotein (P-gp) efflux pumps . This dual inhibition can enhance the efficacy of chemotherapeutic agents by preventing drug efflux and reducing angiogenesis, thereby limiting tumor growth and metastasis.
Comparison with Similar Compounds
Key Observations:
- Bulkier Substituents: D15 () and BD00803695 () feature benzyloxy or indole-thiazole groups, which may improve binding affinity but reduce solubility . Linker Flexibility: The alkyne spacer in ’s compound introduces conformational rigidity compared to the target compound’s direct amide linkage .
Synthetic Yields :
Physicochemical Properties
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings and case studies related to its biological activity, focusing on its anticancer properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Synthesis
This compound features a unique structural combination of a benzo[d][1,3]dioxole moiety and a thiophene-2-carboxamide group. The synthesis typically involves multi-step reactions where benzo[d][1,3]dioxole is formed from catechol and formaldehyde under acidic conditions, followed by the formation of the thiophene-2-carboxamide through the reaction of thiophene-2-carboxylic acid with an amine. The final coupling step occurs under basic conditions to yield the target compound .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. A study demonstrated that derivatives incorporating the benzo[d][1,3]dioxole moiety showed potent growth inhibition against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. For example, one derivative achieved IC50 values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF-7, outperforming the standard drug doxorubicin in some cases .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 2.38 | |
| This compound | HCT116 | 1.54 | |
| This compound | MCF-7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF-7 | 4.56 |
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of EGFR : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Induction of Apoptosis : Studies involving annexin V-FITC assays indicate that this compound can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibit cell cycle arrest at specific phases, contributing to reduced proliferation rates.
- Molecular Docking Studies : These studies suggest strong binding affinities between the compound and key molecular targets involved in tumor growth .
Comparative Analysis with Similar Compounds
This compound can be compared with other derivatives such as:
Similar Compounds
These comparisons highlight the unique efficacy of this compound in inhibiting tumor growth while also showcasing its distinct structural features that may confer unique biological properties.
Q & A
Q. What synthetic methodologies are reported for N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide derivatives?
The compound is typically synthesized via copper-catalyzed carbonylative multi-component reactions. For example, γ-boryl amides are prepared using trans-β-methylstyrene and benzo[d][1,3]dioxol-5-amine under CO atmosphere, followed by purification via flash chromatography (n-pentane/ethyl acetate, 6:1 ratio) to yield a white solid with 58% efficiency . Alternative protocols involve Pd-catalyzed cross-coupling reactions for functionalizing the thiophene core .
Q. How are purity and structural integrity validated during synthesis?
Post-synthesis purification employs flash chromatography with solvent gradients (e.g., n-pentane/ethyl acetate) to isolate the product. Structural confirmation is achieved through -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity (>95%) is verified via HPLC using C18 columns and UV detection at 254 nm .
Q. What in vitro assays are used to evaluate cytotoxicity of this compound?
Cytotoxicity is assessed using a panel of cancer cell lines (e.g., colorectal carcinoma LS180). Cell viability is measured via MTT or resazurin assays after 48–72 hours of treatment. IC values are calculated using nonlinear regression analysis .
Q. How is the structure-activity relationship (SAR) studied for this scaffold?
SAR studies involve systematic modifications to the benzo[d][1,3]dioxol-5-yl and thiophene moieties. For example, replacing the quinoline domain in analogs like OSI-930 with benzo[d][1,3]dioxol-5-yl groups enhances VEGFR1 inhibition (IC = 2.5 μM). Activity trends are validated through enzymatic assays (e.g., VEGFR2 kinase inhibition) and cellular migration assays (e.g., HUVEC cells) .
Advanced Research Questions
Q. How does this compound overcome multidrug resistance (MDR) in cancer cells?
The compound inhibits P-glycoprotein (P-gp) efflux pumps (EC = 35–74 μM), restoring intracellular accumulation of chemotherapeutics like doxorubicin. Synergistic effects are quantified via combination index (CI) values, caspase-3 activation assays, and colony formation suppression in LS180 cells .
Q. What mechanisms underlie its anti-angiogenic activity?
Anti-angiogenic effects are demonstrated through VEGF-induced HUVEC migration inhibition. Mechanistically, the compound suppresses VEGFR1/VEGFR2 phosphorylation (IC = 1.9–2.5 μM) and downstream signaling (e.g., ERK1/2). Ex vivo models like chick chorioallantoic membrane (CAM) assays validate reduced microvessel density .
Q. How are metabolic pathways and stability evaluated for this compound?
Metabolic stability is assessed using liver microsomes (human/rat) and LC-MS/MS to identify primary metabolites. For example, O-demethylenation of the benzodioxole ring generates reactive o-quinones, which are quantified via glutathione (GSH) trapping assays. CYP450 inhibition profiles are screened to predict drug-drug interactions .
Q. What computational strategies optimize its pharmacokinetic (PK) properties?
Virtual screening (e.g., docking to uPAR or VEGFR2) guides structural optimization. Molecular dynamics simulations predict binding affinities and ADMET profiles. LogP and polar surface area (PSA) are calculated to balance blood-brain barrier permeability and solubility .
Q. How is in vivo efficacy validated in preclinical models?
Xenograft models (e.g., LS180 tumors in nude mice) are used to assess tumor growth inhibition. The compound is administered intraperitoneally (10–20 mg/kg/day), and tumor volume is monitored via caliper measurements. Pharmacodynamic markers (e.g., p-VEGFR2 levels) are quantified via immunohistochemistry .
Q. What experimental designs address contradictory data in dual-target inhibition studies?
Contradictions between VEGFR and P-gp inhibition are resolved using isoform-selective kinase assays (e.g., VEGFR1 vs. VEGFR2) and ATPase activity assays for P-gp. Dose-response matrices and Bliss independence analysis confirm dual mechanisms without off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
